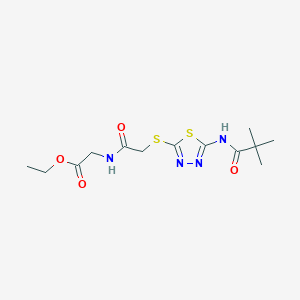

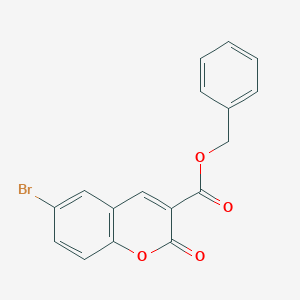

![molecular formula C24H24N2O2S B2596008 1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326848-68-3](/img/structure/B2596008.png)

1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Biological Potential

Synthesis Techniques : The compound is part of a broader class of thienopyrimidine derivatives, known for their synthesis through reactions that yield biologically active compounds. For instance, the synthesis of thieno[2,3-d]pyrimidine compounds, fused with a thiazolo ring, exhibits high biological activities, suggesting a methodological relevance in creating inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Biological Activities : The structural modifications of thienopyrimidine derivatives influence their biological potential, including acting as potent GnRH receptor antagonists. This is relevant for treating reproductive diseases, where specific substitutions on the core structure enhance receptor binding activity (Guo et al., 2003).

Material Science Applications

Polymer Solar Cells : In the realm of material science, derivatives of thienopyrimidine, when used in donor–acceptor conjugated random terpolymers, can significantly affect optical properties and power conversion efficiency in polymer solar cells. Tuning the ratio between different electron-deficient units alters absorption properties and the energy level of molecular orbitals, contributing to improved light absorption and efficiency (Kang et al., 2013).

Supramolecular Chemistry

Hydrogen-bonded Supramolecular Assemblies : Thienopyrimidine derivatives also play a crucial role in supramolecular chemistry, where they contribute to the formation of 2D and 3D networks through extensive hydrogen bonding. These networks, facilitated by macrocyclic cations and anionic sheets, underline the importance of thienopyrimidine derivatives in designing novel supramolecular assemblies with potential applications in various scientific fields (Fonari et al., 2004).

作用機序

特性

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N2O2S/c1-16-6-5-7-19(14-16)26-22(27)21-20(12-13-29-21)25(23(26)28)15-17-8-10-18(11-9-17)24(2,3)4/h5-14,21H,15H2,1-4H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCBMLHZFAQXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC=C(C=C4)C(C)(C)C)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N2O2S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

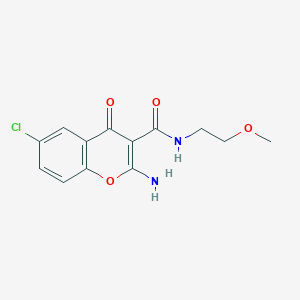

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)

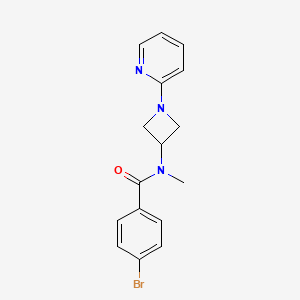

![methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2595930.png)

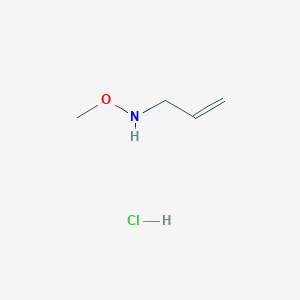

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2595932.png)

![2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2595935.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2595943.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazoly l)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2595944.png)